Trimethylsilanol

説明

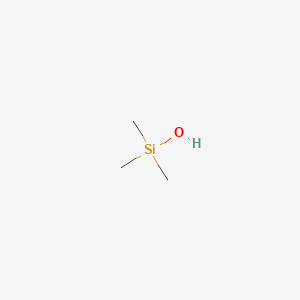

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hydroxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPLIUHOKVUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061433 | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-40-6 | |

| Record name | Trimethylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Trimethylsilanol

Synthesis Pathways from Hexamethyldisilazane (B44280) Precursors

Hexamethyldisilazane ([(CH₃)₃Si]₂NH or HMDS) serves as a key precursor for the synthesis of trimethylsilanol. The conversion is typically achieved through hydrolysis, a reaction where the silicon-nitrogen bond in HMDS is cleaved by water. europa.euatamanchemicals.com This process is well-established and can be carried out under various conditions, including in the presence of acids or bases. europa.eumdpi.com

One common method involves the slow, dropwise addition of an acid solution, such as hydrochloric acid, to hexamethyldisilazane with continuous stirring. mdpi.com The reaction progress is monitored until the complete conversion of HMDS. mdpi.com Following the reaction, the organic solution containing this compound is dried, for instance with anhydrous calcium chloride, to yield the final product. mdpi.com A purity of 95% can be achieved through this method, as determined by gas-liquid chromatography. mdpi.com

Another approach utilizes a mixture of glacial acetic acid and water. google.com In this procedure, water and glacial acetic acid are mixed and heated, after which hexamethyldisilazane is added dropwise. The reaction is allowed to proceed for a few hours, and the resulting solution is then distilled to obtain this compound with a purity exceeding 98%. google.com This method is noted for its use of simple raw materials and for producing less waste. google.com

The hydrolysis of hexamethyldisilazane results in the formation of this compound and ammonia (B1221849) as co-products. europa.eu The reaction can be influenced by the presence of water, as HMDS can hydrolyze to form this compound when co-fed with water. digitellinc.com In some processes, the ammonia gas generated during the reaction is absorbed by a tail gas recovery device. google.com

Table 1: Synthesis of this compound from Hexamethyldisilazane

| Reactants | Reagents/Conditions | Purity of this compound | Reference |

|---|---|---|---|

| Hexamethyldisilazane | 0.1 N Hydrochloric acid, continuous stirring, drying with anhydrous calcium chloride | 95% | mdpi.com |

| Hexamethyldisilazane | Glacial acetic acid, water, 60-70°C, 2-3 hours reaction, distillation | >98% | google.com |

Formation via Hydrolysis of Organosilicon Compounds

This compound is a common product of the hydrolysis of various organosilicon compounds. wikipedia.org This process involves the cleavage of silicon-oxygen or other silicon-element bonds by water, leading to the formation of a hydroxyl group attached to the silicon atom.

Hydrolytic Degradation of Methylsiloxanes

A significant source of this compound is the hydrolytic degradation of methylsiloxanes, particularly polydimethylsiloxane (B3030410) (PDMS). wikipedia.orgresearchgate.nettandfonline.comtandfonline.com PDMS polymers are often terminated with trimethylsilyl (B98337) groups. wikipedia.org When these materials come into contact with water, the terminal groups can hydrolyze to form this compound. wikipedia.org This degradation is a key pathway for the formation of this compound in various environments. wikipedia.orgtandfonline.comtandfonline.com

The general reaction for the hydrolysis of a polydimethylsiloxane chain is as follows: (CH₃)₃SiO[Si(CH₃)₂O]ₙR + H₂O → (CH₃)₃SiOH + HO[Si(CH₃)₂O]ₙR wikipedia.org

This process is observed in the breakdown of silicone-based materials found in products like detergents and cosmetics. wikipedia.org Traces of this compound, along with other volatile siloxanes, have been detected in biogas and landfill gas, originating from the degradation of silicones. wikipedia.org

Hydrolysis Mechanisms and Kinetics of Siloxanes

The hydrolysis of siloxanes, which leads to the formation of this compound, can proceed through different mechanisms depending on the reaction conditions, such as pH. rsc.orgunm.edu The hydrolysis of the Si-O bond in siloxanes is a key step. rsc.org

In acidic conditions, the hydrolysis of siloxane bonds is often initiated by the protonation of the siloxane oxygen. rsc.org This protonation makes the silicon atom more susceptible to nucleophilic attack by water. rsc.org This mechanism is considered to be a significant factor in lowering the activation energy for the cleavage of these bonds. rsc.org

Under neutral conditions, the hydrolysis can still occur, leading to the formation of this compound and other siloxane intermediates. rsc.org The presence of additional water molecules can facilitate the reaction. rsc.org

The kinetics of siloxane hydrolysis have been studied, and it is known that the rate can be influenced by factors such as the structure of the siloxane and the presence of catalysts. europa.euingentaconnect.com For instance, the hydrolysis of hexamethyldisilazane is very rapid, with half-lives of less than a minute at various pH levels. europa.eu

Novel Synthetic Routes and Catalytic Approaches

Research into the synthesis of this compound and related silanols continues to explore new and more efficient methods. These often involve the use of catalysts to improve reaction rates and selectivity.

One area of investigation is the catalytic enantioselective hydroxylation of prochiral dihydrosilanes with water, which presents a highly efficient potential route to Si-chiral silanols. researchgate.net While this specific application to this compound is not detailed, it represents a frontier in silanol (B1196071) synthesis.

Transition-metal catalysts, such as platinum or rhodium complexes, are also being explored to facilitate hydrosilylation reactions. Gold-catalyzed reactions have also been investigated for the cycloisomerization of certain silicon-containing compounds, where this compound is formed as a byproduct through the protonation of a double bond in an intermediate. mdpi.com

The dehydrocoupling reaction between silanols and hydrosilanes is another area of active research, with copper catalysts like Stryker's reagent being used to facilitate the formation of siloxanes. rsc.org While the primary goal of this research is often the synthesis of larger siloxanes, the underlying principles of Si-O bond formation are relevant to this compound chemistry.

Furthermore, novel synthetic strategies in organic chemistry sometimes result in the formation of this compound as a byproduct. For example, a proposed mechanism for a novel route to 2-halo-3,4-dicyanopyridines involves the expulsion of this compound during the aromatization step. dtic.mil Similarly, the Peterson olefination reaction, a method for preparing alkenes, can proceed via a mechanism that involves the elimination of a this compound moiety. diva-portal.org

Reactivity and Mechanistic Investigations of Trimethylsilanol

Condensation Reactions of Silanol (B1196071) Groups

A key characteristic of trimethylsilanol is its propensity to undergo condensation reactions. europa.eusmolecule.com In these reactions, two this compound molecules combine to form hexamethyldisiloxane (B120664) (HMDSO) and water. smolecule.comwikipedia.org This process is reversible, and an equilibrium is established in solution. europa.eu

2 (CH₃)₃SiOH ⇌ (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

This reaction is fundamental to understanding the behavior of this compound, particularly in aqueous systems where the formation of the less soluble hexamethyldisiloxane can drive the reaction forward. europa.eu The mechanism of this condensation is generally understood to proceed via a bimolecular displacement, where the hydroxyl group of one silanol molecule acts as a nucleophile, attacking the silicon atom of another. unm.edu

Reactions with Phosphorylated Organosilicon Compounds

The interaction of this compound with phosphorylated organosilicon compounds, such as tris(trimethylsilyl)phosphate (TMSPa), has been a subject of detailed investigation, particularly in the context of electrolyte stability in lithium-ion batteries. figshare.comdiva-portal.orgacs.org

In non-aqueous environments, such as those found in lithium-ion battery electrolytes, this compound can react with tris(trimethylsilyl)phosphate (TMSPa). diva-portal.orgacs.org This reaction is significant as TMSPa is often used as an additive to scavenge harmful impurities like water. figshare.comdiva-portal.orgacs.org The initial hydrolysis of TMSPa by water produces this compound and phosphoric acid. diva-portal.orgacs.org Subsequently, the generated this compound, acting as a Lewis base, can further react with unreacted TMSPa. diva-portal.orgacs.org

A key product of the reaction between this compound and tris(trimethylsilyl)phosphate at room temperature is hexamethyldisiloxane (TMSOTMS). diva-portal.orgacs.org This reaction effectively converts the more reactive this compound into a less reactive dimer. diva-portal.orgacs.org The formation of hexamethyldisiloxane is a result of the condensation of this compound, which can be facilitated by the presence of TMSPa. diva-portal.orgacs.org

At elevated temperatures (≥80 °C), this compound has been shown to activate the ring-opening of ethylene (B1197577) carbonate (EC), a common solvent in lithium-ion battery electrolytes. diva-portal.orgacs.org This reaction is a nucleophilic attack by the hydroxyl group of this compound on the carbonate ring of EC. diva-portal.orgacs.org The product of this reaction is a trimethylsilyl (B98337) derivative of ethylene glycol (TMS-EG). diva-portal.orgacs.org While this is generally considered an undesirable side reaction as it consumes the electrolyte solvent, it is noteworthy that this reaction requires significantly higher temperatures compared to the ring-opening of EC by water, which can occur at temperatures as low as ≥40 °C. diva-portal.orgacs.org

| Reactant | Condition | Product |

| This compound | Room Temperature | Hexamethyldisiloxane |

| This compound + Ethylene Carbonate | ≥80 °C | TMS derivative of ethylene glycol |

Formation of Hexamethyldisiloxane as a Reaction Product

Cleavage of Azaylide Moieties in Polymer Systems

Recent research has uncovered a unique application for this compound in polymer chemistry: the cleavage of stable azaylide linkages. acs.orgresearchgate.netcsic.esnih.govacs.org

This compound has been identified as a rare and effective reagent for cleaving stable azaylide (–N=P–) bonds within polymer structures, specifically in "Staudinger" single-chain nanoparticles (SCNPs). acs.orgresearchgate.netcsic.esnih.gov These azaylide linkages are known for their robustness and resistance to water, air, and even strong acids. acs.orgcsic.es The cleavage reaction triggered by this compound leads to the unfolding or disassembly of these SCNPs. acs.orgresearchgate.netcsic.esnih.gov While the precise mechanism is still under investigation, a tentative pathway has been proposed. acs.org This discovery opens new avenues for the controlled disassembly of stable polymer architectures. acs.org

| Polymer System | Reagent | Outcome |

| "Staudinger" Single-Chain Nanoparticles (with azaylide links) | This compound | Cleavage of azaylide bonds and unfolding of nanoparticles |

Unfolding of Single-Chain Nanoparticles Mediated by this compound

Recent research has unveiled the surprising capability of this compound (Me3SiOH) to act as a selective reagent for the cleavage of stable azaylides, which are formed through the nonhydrolysis Staudinger reaction. acs.orgresearchgate.netacs.orgnih.gov This discovery has significant implications for the controlled disassembly, or unfolding, of robust single-chain nanoparticles (SCNPs). acs.orgresearchgate.netacs.orgnih.gov

SCNPs are created by the intrachain folding of individual synthetic polymer chains and have potential applications in fields like catalysis, nanomedicine, and sensing. acs.orgresearchgate.netacs.org The unfolding of these nanoparticles, particularly those held together by strong covalent bonds, is a challenging but crucial process for modulating their function. acs.orgresearchgate.netacs.org

In a notable study, "Staudinger" SCNPs were synthesized with stable azaylide (–N=P–) moieties acting as the intrachain cross-linking units. acs.orgnih.gov These SCNPs exhibited remarkable stability in the presence of water, air, and carbon disulfide (CS2), a common reagent for azaylides. acs.orgnih.gov However, the introduction of this compound was found to efficiently trigger the unfolding of these robust nanoparticles. acs.orgnih.gov This positions this compound as a rare and valuable tool for cleaving stable azaylides, offering a method for the on-demand disassembly of these complex nanostructures. acs.orgresearchgate.netnih.govcsic.es The selective nature of this reaction opens up possibilities for controlling the behavior of SCNPs in various environments, including biological systems, as the unfolding can occur in aqueous solutions. researchgate.net

Role as a Leaving Group in Organic Transformations

This compound plays a crucial role as a leaving group in various organic reactions, particularly in the amination of N-heterocycles. capes.gov.brresearchgate.netjst.go.jp Its in situ conversion to a more inert substance is often key to driving these reactions to completion. capes.gov.brresearchgate.net

Silylation-Amination Processes in N-Heterocycles

A one-step, one-pot silylation-amination procedure allows for the efficient amination of hydroxy N-heterocycles. capes.gov.brresearchgate.net In this process, the hydroxy N-heterocycle is first converted into a more reactive and lipophilic O-silylated intermediate through silylation. capes.gov.brresearchgate.net This intermediate then readily reacts with ammonia (B1221849), primary, or secondary amines in a Lewis acid-catalyzed addition-elimination reaction. capes.gov.brresearchgate.net This process results in the formation of the corresponding aminated products in high yields. capes.gov.brresearchgate.net this compound is the leaving group in this transformation. capes.gov.brresearchgate.net

In Situ Conversion to Hexamethyldisiloxane to Drive Reactions

A critical aspect for achieving high yields in the aforementioned silylation-amination reactions is the in situ removal of the this compound leaving group. capes.gov.brresearchgate.net This is typically accomplished by using an excess of the silylating agent, which reacts with the generated this compound to form hexamethyldisiloxane (HMDSO). capes.gov.brresearchgate.netucla.edu Hexamethyldisiloxane is a stable and less reactive byproduct. ucla.edu This conversion effectively shifts the reaction equilibrium towards the desired aminated product, thereby driving the reaction to completion. capes.gov.brresearchgate.net The dimerization of this compound to form HMDSO and water can also be facilitated by heat. acs.org

Combustion Chemistry and Oxidation Behavior

This compound is a significant compound in the field of combustion chemistry, particularly concerning its impact on the auto-ignition of syngas (a mixture of hydrogen and carbon monoxide). umich.eduresearchgate.netnsf.govosti.govdoe.gov Its oxidation pathways have been the subject of both theoretical and experimental investigation. umich.eduresearchgate.netnsf.govosti.govdoe.gov

Impact on Syngas Auto-ignition Phenomena

Studies have shown that even trace amounts of this compound (TMSO) can significantly promote the auto-ignition of syngas mixtures. researchgate.netnsf.govosti.gov In experiments conducted in a rapid compression facility at temperatures between 1010–1070 K and pressures of 8–10.3 atm, the addition of 100 ppm of TMSO to a syngas blend resulted in a 37% faster ignition delay time compared to the pure syngas mixture. nsf.govosti.gov Further investigations at pressures of 5 and 15 atm revealed that the promoting effect of TMSO is more pronounced at higher pressures. researchgate.net The addition of 10 ppm of TMSO led to a 10-30% decrease in ignition delay at 15 atm with little effect at 5 atm, while 100 ppm of TMSO caused a 50-70% decrease at 15 atm and a 20-30% decrease at 5 atm. researchgate.net This promoting effect is thought to be due to the accelerated production of radicals during the combustion process. nsf.govosti.gov

Theoretical and Experimental Kinetic Studies of Oxidation Pathways

The primary degradation pathway for volatile organosilicon compounds like this compound in the atmosphere is reaction with hydroxyl (OH) radicals. acs.org Experimental measurements using Fourier transform infrared (FT-IR) spectroscopy have determined the rate constant for the gas-phase reaction of this compound with the OH radical to be (7.2 ± 0.8) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org This rate constant suggests a tropospheric lifetime of approximately 15 days for this compound with respect to this reaction. acs.org

Product analysis of the OH radical-initiated photooxidation of this compound has identified dimethylsilanediol (B41321) and methylsilanetriol (B1219558) as products, along with intermediate formate (B1220265) esters. acs.org Computational studies using density functional theory (DFT) have further explored the oxidation pathways. rsc.orgresearchgate.net These studies indicate that oxidation primarily proceeds through H-atom abstraction by hydroxyl radicals, leading to the formation of various radical species. rsc.orgresearchgate.net Subsequent reactions with molecular oxygen can then lead to the formation of aldehydes and alcohols. rsc.org It has also been proposed that this compound can be converted to dimethylsilanediol through reactions initiated by hydroxyl radicals. tdl.org

Table of Auto-Ignition Delay Time Reduction with this compound (TMS) Addition

| TMS Concentration | Pressure (atm) | Reduction in Auto-Ignition Delay Time |

| 10 ppm | 15 | 10-30% |

| 10 ppm | 5 | Insignificant |

| 100 ppm | 15 | 50-70% |

| 100 ppm | 5 | 20-30% |

| 100 ppm | 8-10.3 | ~37% |

Data compiled from studies on syngas auto-ignition. researchgate.netnsf.govosti.gov

Interaction with Water and Moisture in Diverse Environments

This compound ((CH₃)₃SiOH), a monofunctional organosilicon compound, exhibits significant interactions with water and moisture across various environmental and industrial settings. Its behavior is largely dictated by hydrolysis and condensation reactions, which are influenced by factors such as pH, temperature, and the presence of other chemical species.

The interaction of this compound with water is a dynamic process. While it is a product of the hydrolysis of other silicon-containing compounds, such as chlorotrimethylsilane (B32843) and polydimethylsiloxane (B3030410), it can also undergo self-condensation to form hexamethyldisiloxane (HMDSO) and water. smolecule.comwikipedia.orguni-wuppertal.dewikipedia.org This equilibrium is crucial in determining the concentration and fate of this compound in aqueous environments.

In environmental compartments, the distribution of this compound is governed by its physicochemical properties. Fugacity modeling predicts that if released equally into the air, water, and soil, this compound will predominantly partition into the water (42.9%) and soil (33.9%), with a smaller fraction entering the air (23.1%). oecd.org This partitioning behavior highlights the importance of its interaction with moisture in soil and its solubility in water.

Hydrolysis and Condensation Dynamics

The hydrolysis of precursor compounds is a primary source of this compound in various environments. For instance, chlorotrimethylsilane rapidly hydrolyzes upon contact with water to yield this compound and hydrogen chloride. uni-wuppertal.denih.gov Similarly, the degradation of silicone polymers, like polydimethylsiloxane (PDMS), in the presence of moisture leads to the formation of this compound. wikipedia.orgnasa.gov This process can be catalyzed by clay minerals in soil environments. gesamp.org

Once formed, this compound can undergo condensation, a reversible reaction that forms HMDSO. smolecule.comwikipedia.org The rate and extent of this condensation are dependent on several factors:

Concentration: At low concentrations (e.g., 100 mg/L), this compound is predicted to exist predominantly as the monomer (>99.9%). europa.eueuropa.eu However, at higher concentrations (above 500-1000 mg/L), the solubility of the HMDSO dimer may be exceeded, leading to the formation of a separate phase and driving the equilibrium towards the dimer. europa.eueuropa.eu

pH: The condensation reaction is subject to acid and base catalysis. unm.edu The rate of hydrolysis of related silanes is slowest around neutral pH and increases under acidic or basic conditions. europa.eu

Temperature: Temperature influences the rate of both hydrolysis and condensation reactions. europa.eueuropa.eu

The following table summarizes the key reactions of this compound with water:

| Reaction Type | Reactants | Products | Conditions/Notes |

| Condensation | 2 (CH₃)₃SiOH | (CH₃)₃Si-O-Si(CH₃)₃ + H₂O | Reversible reaction; equilibrium depends on concentration, pH, and temperature. smolecule.comwikipedia.orgeuropa.eueuropa.eu |

| Hydrolysis of Precursors | (CH₃)₃SiCl + H₂O | (CH₃)₃SiOH + HCl | Rapid hydrolysis of chlorotrimethylsilane. uni-wuppertal.denih.gov |

| PDMS + H₂O | (CH₃)₃SiOH + other siloxanes | Degradation of silicone polymers. wikipedia.orgnasa.gov | |

| (CH₃)₃SiNHSi(CH₃)₃ + 2H₂O | 2(CH₃)₃SiOH + NH₃ | Rapid hydrolysis of hexamethyldisilazane (B44280). europa.eu |

Behavior in Different Environmental Media

The interaction of this compound with moisture varies significantly across different environmental settings:

Aquatic Systems: this compound has a measured water solubility of 995 mg/L at 20-24°C. oecd.orgeuropa.eu In aquatic environments, its fate is influenced by partitioning between water, sediment, and potential volatilization. oecd.orgtandfonline.com While it is not readily biodegradable, its interaction with water is a key factor in its environmental persistence. oecd.org

Soil and Sediment: In soil, the moisture content plays a critical role. The hydrolysis of silicone polymers like PDMS is catalyzed by clay components in soil with a moisture content above 2.0%. gesamp.org this compound can be generated in soil from the degradation of these larger silicone molecules. nasa.gov

Atmosphere: Although a smaller fraction of this compound partitions to the air, its precursor, trimethylsilane (B1584522), is a gas that can react with atmospheric moisture to form this compound. europa.eu Volatile siloxanes, including this compound, are found in biogas and landfill gas, arising from the degradation of silicones. wikipedia.org

Industrial and Specific Environments: In industrial settings, the presence of moisture can influence processes where this compound or its precursors are used. For example, in the context of Li-ion batteries, this compound can be a reaction product of additives with trace amounts of water, which can then participate in further reactions. diva-portal.orgacs.org It is also used to create hydrophobic coatings on silicate (B1173343) surfaces through reaction with surface hydroxyl groups. smolecule.com

The following table provides a detailed look at the behavior of this compound in the presence of water under different conditions:

| Environment/Condition | Key Interaction with Water/Moisture | Research Findings |

| Aqueous Solution (General) | Condensation to hexamethyldisiloxane (HMDSO) | An equilibrium is established between this compound and HMDSO. At concentrations below its water solubility, the monomer is the dominant species. europa.eueuropa.eu |

| Hydrolysis of Precursors | Formation from hydrolysis of other organosilicon compounds | Chlorotrimethylsilane and hexamethyldisilazane hydrolyze very rapidly in water to form this compound. uni-wuppertal.denih.goveuropa.eu |

| Soil Environment | Catalyzed hydrolysis of silicones | Clay minerals in moist soil catalyze the breakdown of polydimethylsiloxane (PDMS) to form this compound and other smaller siloxanes. nasa.govgesamp.org |

| Atmospheric Environment | Formation from atmospheric moisture | Gaseous precursors like trimethylsilane react with atmospheric moisture to produce this compound. europa.eu |

| Industrial Applications | Surface modification and unwanted side reactions | This compound reacts with surface hydroxyl groups to create water-repellent coatings. smolecule.com In some systems, like Li-ion batteries, it can be an unwanted product from reactions with residual water. diva-portal.orgacs.org |

Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy of Trimethylsilanol (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within this compound. These analyses are often complemented by theoretical calculations to aid in the assignment of complex vibrational modes. nih.govresearchgate.net

The assignment of the vibrational frequencies associated with the silanol (B1196071) (SiOH) group in this compound has been a subject of considerable discussion and controversy in the scientific literature. researchgate.netnih.gov The SiOH bending (δSiOH) and torsional modes are of particular interest.

Theoretical calculations, such as those employing the B3LYP force field, have been instrumental in proposing assignments. researchgate.netnih.gov One study predicted the greatest contribution of the δSiOH coordinate to a vibration at a frequency of 804 cm⁻¹. nih.gov To resolve couplings with methyl rocking modes, studies on deuterated this compound ((CD₃)₃SiOH) have been conducted. This approach yielded a value of 832 cm⁻¹ for the silanol deformation, which aligns well with the previously proposed value of 834 cm⁻¹ for free silanol groups. nih.gov

However, the assignment remains complex due to coupling between the SiOH deformation and methyl rocking modes. researchgate.netnih.gov Different studies have proposed varying assignments for the δSiOH frequency, highlighting the challenges in definitively identifying this vibrational mode.

Hydrogen bonding plays a crucial role in the chemistry of this compound, influencing its physical properties and reactivity. Infrared spectroscopy is particularly sensitive to these interactions, with the frequency of the O–H stretching vibration (νOH) serving as a direct probe of hydrogen bond strength. u-tokyo.ac.jp

In the gas phase, where this compound exists as a monomer, the νOH band is sharp and located at higher frequencies. researchgate.net In condensed phases (liquid or solid), strong hydrogen bonding between molecules leads to a significant redshift (lowering of frequency) and broadening of the νOH band. u-tokyo.ac.jp For instance, at ambient pressure, a broad OH vibration mode is observed around 3288 cm⁻¹. u-tokyo.ac.jp The magnitude of this shift (ΔνOH) provides a quantitative measure of the hydrogen bond strength. oup.com Studies have shown a correlation between ΔνOH and the donor number of a solvent, which is a measure of its Lewis basicity. oup.com

The pressure-dependence of the O-H stretching frequency further illuminates the nature of these interactions. With increasing pressure, the O-H stretching mode shifts to lower frequencies, indicating a strengthening of the hydrogen bonds between neighboring this compound molecules. u-tokyo.ac.jp

The vibrational spectrum of this compound is highly sensitive to its environment, including the solvent and the extent of self-association. In inert solvents like carbon tetrachloride, this compound can exist as a monomer or form hydrogen-bonded oligomers. oup.comoup.com

The formation of hydrogen-bonded polymers, such as open-chain trimers, significantly alters the vibrational frequencies of the SiOH group. researchgate.netnih.gov Computational models predict that the SiOH bending frequencies shift to the 1000–1200 cm⁻¹ range upon the formation of such polymers. nih.gov This prediction helps to assign the band observed at 1087 cm⁻¹ in the IR spectrum of crystalline this compound to the deformation of hydrogen-bonded silanol groups. nih.gov

In situ spectroscopic studies under high pressure have revealed pressure-induced condensation of this compound to form hexamethyldisiloxane (B120664) and water. u-tokyo.ac.jp This reaction is accompanied by changes in the Raman spectrum, including the disappearance of peaks associated with δSiOH at 785 cm⁻¹ and 916 cm⁻¹. u-tokyo.ac.jp

Analysis of Hydrogen Bonding Interactions via O–H Frequency Shifts

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound, providing detailed information about the chemical environment of its constituent nuclei, namely ¹H, ¹³C, and ²⁹Si. nih.gov

¹H, ¹³C, and ²⁹Si NMR spectroscopy are routinely used to confirm the structure of this compound and to monitor its reactions. In ¹H NMR, the protons of the methyl groups typically appear as a sharp singlet, while the hydroxyl proton signal can be broader and its chemical shift is concentration and solvent dependent. wikipedia.org In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows a singlet at approximately δ=0.14 ppm. wikipedia.org

²⁹Si NMR is particularly valuable for studying silicon-containing compounds. spectrabase.com The chemical shift of the silicon nucleus provides insights into its coordination environment and the nature of the substituents attached to it. For this compound, the ²⁹Si NMR signal appears at around 14.26 ppm in certain solvent systems. diva-portal.org

NMR spectroscopy is also a powerful tool for monitoring chemical reactions involving this compound. For example, it has been used to study the reaction of this compound with other compounds, where changes in the chemical shifts and the appearance of new signals indicate the formation of products. diva-portal.orgrsc.org

The chemical shifts of this compound in NMR spectra can be influenced by the solvent. This is particularly true for the ¹H NMR signal of the hydroxyl proton, which is sensitive to hydrogen bonding interactions with the solvent molecules. pitt.edu

In a study investigating the stability of this compound in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), the ¹H, ¹³C, and ²⁹Si NMR spectra were recorded. diva-portal.org In this solvent system, this compound was identified by its signals at -0.23 ppm (¹H), 0.25 ppm (¹³C), and 14.26 ppm (²⁹Si). diva-portal.org Heating the sample led to changes in the spectra, indicating reaction with the solvent and the formation of new species, which were identified by new signals in the NMR spectra. diva-portal.org The analysis of chemical shifts in different solvents provides valuable information about solute-solvent interactions and the reactivity of this compound.

Structural Elucidation and Reaction Monitoring by ¹H, ¹³C, and ²⁹Si NMR

Mass Spectrometry in Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions. In the context of this compound (TMSOH), MS is particularly relevant in the analysis of silylated derivatives of larger molecules.

A hallmark fragmentation pattern in the electron ionization mass spectra (EI-MS) of molecules derivatized with trimethylsilyl (B98337) (TMS) groups is the neutral loss of this compound. scispace.comscirp.org This characteristic loss, corresponding to 90 mass units, is a diagnostically significant event that aids in the structural elucidation of a wide range of compounds, including steroids, carotenoids, and fatty acids. scispace.comfu-berlin.dechalmers.se

The process of silylation involves replacing active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH2) with a TMS group, -(CH₃)₃Si. fu-berlin.de This derivatization enhances the volatility and thermal stability of the parent molecule, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). fu-berlin.de

This predictable loss of 90 mass units serves as a reliable indicator that the original molecule contained a functional group that was successfully silylated, providing valuable structural information. scispace.commdpi.com

Quantum Chemical and Theoretical Studies

Computational chemistry provides profound insights into the molecular properties and reactivity of this compound, complementing experimental findings. Theoretical models are employed to predict spectroscopic data, understand intermolecular interactions, and map out reaction pathways at the atomic level.

Ab initio and Density Functional Theory (DFT) calculations are instrumental in understanding the vibrational spectra of this compound. researchgate.net Theoretical B3LYP force fields, scaled with optimized constants from related molecules like (CH₃)₃SiF, have been successfully used to assign the vibrational frequencies of the SiOH group. researchgate.netnih.gov These calculations provide a good correlation between the theoretical vibrational frequencies and the experimental infrared (IR) and Raman spectra observed in the gas phase. researchgate.netnih.gov

For instance, such force fields predict that the δ(SiOH) bending mode has a significant contribution to the vibration observed at 804 cm⁻¹. researchgate.netnih.gov By computationally eliminating the coupling effects with methyl rocking modes, the uncoupled SiOH deformation is predicted to be around 832 cm⁻¹, which aligns well with experimentally suggested values for free silanol groups. researchgate.net High-level composite quantum chemical methods, such as W1X-1, have also been used to calculate thermochemical properties, which rely on scaled harmonic vibrational frequencies for accuracy. acs.orgacs.org

Table 1: Predicted vs. Experimental Vibrational Frequencies for Gas-Phase this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled B3LYP) | Key Contribution |

|---|---|---|

| δ(SiOH) | 804 | SiOH Bending |

| δ(SiOH) (uncoupled) | 832 | SiOH Bending |

Data sourced from theoretical calculations aimed at assigning SiOH group vibrations. researchgate.netnih.gov

This compound has a strong tendency to form hydrogen-bonded aggregates, such as dimers, trimers, and larger polymeric chains. researchgate.netresearchgate.net Quantum chemical modeling is essential for elucidating the structure and energetics of these assemblies. Calculations on a model open-chain trimer of H₃SiOH have been used to understand the spectral shifts that occur upon polymerization. researchgate.netnih.gov

These models predict that the formation of hydrogen bonds significantly shifts the SiOH bending frequencies to higher wavenumbers, typically in the 1000-1200 cm⁻¹ range. researchgate.netnih.gov This theoretical prediction helps to assign experimentally observed bands, such as the one at 1087 cm⁻¹ in the IR spectrum of crystalline this compound, to the deformation modes of hydrogen-bonded silanol groups. researchgate.netnih.gov The geometry of these structures, including O-O atomic separations and association energies, has been analyzed, showing that association energy per monomer increases with the size of the polymer. researchgate.net In the solid state, this compound is known to form infinite helix-like chains of hydrogen-bonded molecules. researchgate.net

Table 2: Calculated Structural Parameters for Silanol Monomers and H-Bonded Trimer

| Parameter | (CH₃)₃SiOH Monomer | H₃SiOH Open-Chain Trimer (Model) |

|---|---|---|

| Si-O Bond Length (Å) | 1.677 | 1.662 - 1.690 |

| O-H Bond Length (Å) | 0.966 | 0.968 - 0.986 |

| Si-O-H Angle (°) | 118.6 | 117.3 - 120.2 |

| O---O Distance (Å) | N/A | 2.740 - 2.751 |

Data sourced from B3LYP/DZP+diff calculations comparing monomeric and polymeric structures. researchgate.net

Theoretical chemistry is used to investigate the mechanisms, energetics, and transition states of reactions involving this compound. For example, the formation of dimethylsilanediol (B41321) (DMSD) from the reaction of this compound with hydroxyl radicals (•OH) has been studied computationally. tdl.org These studies calculate the free energies (ΔG°) of proposed reaction mechanisms to determine their spontaneity and locate the transition state structures for each step. tdl.org

Table 3: Calculated Energetics for a Proposed this compound Reaction Pathway

| Reaction Step | Change in Free Energy (ΔG°) (kcal/mol) | Barrier Height (kcal/mol) |

|---|---|---|

| H-abstraction by •OH | -27.6 | 4.84 - 9.23 |

| O₂ Addition to Radical | Favorable | Barrierless |

Data represents calculated values for the initial steps of hydroxyl radical-induced oxidation. tdl.orgrsc.org

The atmospheric degradation of this compound is primarily initiated by reactions with hydroxyl (•OH) radicals. acs.orgacs.org Theoretical studies are crucial for understanding the kinetics and mechanisms of these complex gas-phase reactions. Direct dynamics methods, employing levels of theory like MP2 with energy refinement at the BMC-CCSD level, are used to calculate the rate constants over a wide range of temperatures. researchgate.net

These computational investigations model the reaction pathways, which typically begin with the abstraction of a hydrogen atom from either a methyl (C-H) group or the hydroxyl (O-H) group of this compound. tdl.orgacs.org The calculations determine the potential energy surface, locate the transition states for each abstraction channel, and compute the barrier heights. tdl.orgacs.org This allows for the prediction of which pathway is favored. For related organosilicon compounds, studies have shown that H-abstraction from a Si-H group is favored over a C-H group at low temperatures. researchgate.net The results from these theoretical models, including predicted rate constants and product formation, can then be compared with experimental data from chamber studies. acs.orgresearchgate.net API-MS analysis of products from •OH-initiated photooxidation of this compound has indicated the formation of both dimethylsilanediol and methylsilanetriol (B1219558). acs.org

Environmental Chemistry and Fate Research

Occurrence and Distribution in Environmental Compartments

Trimethylsilanol's journey into the environment stems from the breakdown of silicone-containing materials found in a wide array of consumer and industrial products. wikipedia.org

The detection and quantification of this compound in various environmental matrices are crucial for understanding its distribution and potential impact. This compound is considered a major hydrolytic degradation product of methylsiloxanes. tandfonline.comresearchgate.nettandfonline.com Its distribution in different environmental compartments can provide direct insights into its chemical fate and exposure. tandfonline.comresearchgate.nettandfonline.com

Advanced analytical techniques are required to measure the trace and ultra-trace levels of this compound that are often present in environmental samples. researchgate.nettandfonline.com A combination of solid-phase extraction (SPE) and solvent extraction with gas chromatography-mass spectrometry (GC/MS) has been effectively used to analyze water, sediment, soil, and biosolids. tandfonline.comresearchgate.nettandfonline.com For water samples, a method involving an isotopic internal standard and SPE allows for direct GC/MS analysis without derivatization, achieving a method detection limit as low as 0.10 µg L⁻¹. researchgate.nettandfonline.com In solid samples like soil, sediment, and biosolids, direct solvent extraction is employed. tandfonline.comresearchgate.nettandfonline.com The detection limits for these solid matrices range from 0.21 ng g⁻¹ wet weight (ww) to 10 ng g⁻¹ ww, often limited by background levels of this compound in the extraction solvents. tandfonline.comresearchgate.nettandfonline.com It has been noted that long-term storage of samples can lead to a decrease in this compound concentrations. researchgate.nettandfonline.com

In a study of a landfill in Georgia, this compound was detected in water collected from all three seeps, suggesting its release from the degradation of silicone-based materials commonly found in landfills. usgs.gov

Table 1: Analytical Methods and Detection Limits for this compound

| Environmental Matrix | Extraction Method | Analytical Technique | Method Detection Limit |

| Water | Solid-Phase Extraction (SPE) | GC/MS | 0.10 µg L⁻¹ researchgate.nettandfonline.com |

| Soil | Solvent Extraction | GC/MS | 0.21 - 10 ng g⁻¹ ww researchgate.nettandfonline.com |

| Sediment | Solvent Extraction | GC/MS | 0.21 - 10 ng g⁻¹ ww researchgate.nettandfonline.com |

| Biosolids | Solvent Extraction | GC/MS | 0.21 - 10 ng g⁻¹ ww researchgate.nettandfonline.com |

This table was generated based on the provided text.

Volatile siloxanes, including this compound, are found in biogas and landfill gas as a result of the degradation of silicones. wikipedia.org The combustion of these gases can form abrasive silica (B1680970) particles, which can damage combustion engines. wikipedia.org this compound is noted as the most volatile silicon compound and is primarily found in landfill gas as a degradation product of dimethylsiloxanes. scientificspectator.com

In a study of landfill gas near Madrid, this compound was identified, and it was observed that sampling with adsorption tubes allowed for its determination, unlike methods using methanol (B129727) as an absorbent. scientificspectator.com At one landfill, the concentration of this compound in the biogas constituted 41% of all siloxanes. researchgate.net Concentrations of this compound in landfill gas have been reported to range from 23.6 to 29.2 mg/m³. researchgate.net

In industrial settings, particularly the semiconductor industry, airborne this compound can cause damage to scanner lenses, necessitating methods to measure and control its concentration. researchgate.netresearchgate.net

Analysis in Water, Sediment, Soil, and Biosolids

Degradation Pathways and Environmental Transformation Mechanisms

The environmental fate of this compound is largely governed by its degradation pathways.

Hydrolysis is a key process in the environmental transformation of organosilicon compounds. This compound itself is a product of the hydrolysis of polydimethylsiloxanes. wikipedia.org Extensive studies have demonstrated that both linear and cyclic volatile methylsiloxanes undergo hydrolysis, particularly catalyzed by clay in soil, to form organosilanols, with this compound and dimethylsilanediol (B41321) being major degradation products. tandfonline.com While the degradation rates are slower in water and sediments compared to soil, the primary hydrolysis products remain the same. tandfonline.com

Computational studies on trimethylsiloxane surfactants suggest that hydrolysis is a prominent degradation pathway in aqueous solutions, leading to the formation of this compound. rsc.org

The biodegradability of this compound appears to be limited. One study indicated that it is not readily biodegradable, showing 0% degradation over 28 days under aerobic conditions. oecd.org Another assessment reported a breakdown rate of 15.3% in 28 days, suggesting it is not readily biodegradable; this result is believed to reflect the biodegradation potential of this compound more than its parent substance, hexamethyldisilazane (B44280). oecd.org The European Chemicals Agency (ECHA) also notes that this compound is unlikely to biodegrade. europa.eu

Despite its resistance to biodegradation, this compound is not expected to persist indefinitely in all compartments. While it is considered persistent in water due to its very low biodegradability, its potential for bioaccumulation is low. canada.ca The predicted bioconcentration factor (BCF) for this compound is low, indicating it is not expected to be bioaccumulative. oecd.org

The ultimate degradation of organosilicon compounds, including the breakdown products of this compound precursors, can lead to the formation of inorganic silicate (B1173343) and carbon dioxide (CO₂). rsc.org Laboratory and field studies have shown that polydimethylsiloxane (B3030410) (PDMS) degrades in soil via hydrolysis to produce volatile and water-soluble products, including siloxanols and monomeric dimethylsilanediol (DMSD). rsc.org The degradation of DMSD can further proceed through oxidation in water or microbial action to yield CO₂, water, and inorganic silicate, preventing bioaccumulation. rsc.org

Potential for Biodegradation and Environmental Stability

Analytical Methodologies for Trace-Level Quantification in Environmental Media

The detection and quantification of this compound (TMS) at trace and ultra-trace levels in various environmental matrices present analytical challenges. tandfonline.comtandfonline.comresearchgate.net However, robust methods combining extraction techniques with sensitive analytical instrumentation have been developed to provide crucial data on its environmental presence. tandfonline.comtandfonline.comresearchgate.net

Effective extraction and concentration are critical first steps for analyzing trace levels of this compound in environmental samples. tandfonline.comtandfonline.comresearchgate.net For aqueous samples, solid-phase extraction (SPE) has proven to be a suitable method. tandfonline.comtandfonline.comresearchgate.net Specifically, the ISOLUTE® ENV+ solid-phase sorbent is effective for extracting ultra-trace amounts of TMS from water. tandfonline.comtandfonline.comresearchgate.net This SPE method serves the dual purpose of extracting TMS into an organic solvent compatible with gas chromatography-mass spectrometry (GC/MS) analysis, such as dichloromethane, and concentrating the analyte. tandfonline.com For solid environmental matrices like soil, sediment, and biosolids, direct solvent extraction is the preferred technique. tandfonline.comtandfonline.comresearchgate.net Dichloromethane has been successfully used as the extraction solvent for these solid samples. tandfonline.com

It's important to note that conventional liquid-liquid extraction of this compound in wastewater samples can lead to emulsion problems. ua.es To overcome this, ultrasound-assisted dispersive liquid-liquid microextraction (USA-DLLME) has been explored as a rapid, cost-effective, and environmentally friendly alternative. ua.es

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the quantification of this compound in environmental extracts. tandfonline.comtandfonline.comresearchgate.net This method allows for the direct analysis of TMS without the need for derivatization, simplifying the analytical workflow. tandfonline.comtandfonline.comresearchgate.net The combination of SPE for aqueous samples and direct solvent extraction for solids, followed by GC/MS analysis, has been validated for various environmental media, including water, soil, sediment, and biosolids. tandfonline.comtandfonline.comresearchgate.net

For analyzing airborne this compound, particularly in industrial settings like semiconductor cleanrooms, thermal desorption (TD) combined with GC/MS has been optimized. researchgate.netnih.gov This method has demonstrated high recovery and a low method detection limit, making it suitable for measuring trace levels of TMSOH in occupational indoor air. researchgate.netnih.gov In some GC/MS applications, derivatization is used to improve chromatographic resolution and increase sensitivity, which is particularly useful for detecting minor components in complex biological mixtures. nih.gov

The following table summarizes the method detection limits (MDLs) achieved for this compound in different environmental media using GC/MS.

| Environmental Matrix | Extraction Method | Analytical Method | Method Detection Limit (MDL) |

| Water | Solid-Phase Extraction (SPE) | GC/MS | 0.10 µg L⁻¹ tandfonline.comtandfonline.comresearchgate.net |

| Soil | Solvent Extraction | GC/MS | 0.21 - 10 ng g⁻¹ ww tandfonline.comtandfonline.comresearchgate.net |

| Sediment | Solvent Extraction | GC/MS | 0.21 - 10 ng g⁻¹ ww tandfonline.comtandfonline.comresearchgate.net |

| Biosolids | Solvent Extraction | GC/MS | 0.21 - 10 ng g⁻¹ ww tandfonline.comtandfonline.comresearchgate.net |

| Air (Industrial) | Thermal Desorption (TD) | GC/MS | 2.8 ng m⁻³ (for a 20-L sample) nih.gov |

| Data sourced from multiple studies. |

The use of stable isotope-labeled internal standards is a critical component in achieving high accuracy and sensitivity in the quantification of this compound. tandfonline.commusechem.com By incorporating a known quantity of an isotopically labeled version of the analyte, such as ¹³C-trimethylsilanol, into the sample prior to extraction and analysis, variations in sample preparation and instrument response can be effectively corrected. tandfonline.comwuxiapptec.com

This approach significantly enhances the precision, accuracy, and reliability of the analytical measurement. musechem.comwuxiapptec.com The stable isotope internal standard has nearly identical chemical and physical properties to the target analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com The analyte-to-internal standard response ratio is used for quantification, which compensates for analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the analyte signal. wuxiapptec.com The coupling of an isotopic internal standard with SPE and direct GC/MS analysis has been shown to achieve a method detection limit for TMS in water as low as 0.10 µg L⁻¹. tandfonline.comtandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Environmental Hazard Assessment Frameworks

The environmental hazard of this compound is evaluated within established regulatory frameworks. The U.S. Environmental Protection Agency (EPA) includes this compound in its biennial review of pollutants that may be found in biosolids, collecting data on its occurrence, environmental fate and transport, and effects on human health and ecological receptors to inform risk assessments. epa.gov

In some cases, a read-across approach is utilized where data from a structurally similar substance is used to assess the hazard of another. For instance, the environmental hazard assessment for N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine is based on the properties of its hydrolysis products, which include dimethylvinylsilanol. europa.eu To fulfill data requirements for this substance, a read-across from this compound is proposed to address its ecotoxicity. europa.eu This approach is part of a broader strategy to assess the environmental chemical safety for aquatic, sediment, and soil compartments. europa.eu

Applications and Emerging Research Areas

Role in Organic Synthesis and Catalysis

Trimethylsilanol and its derivatives play significant roles in organic synthesis, acting as catalysts and participating in enzymatic processes.

As a Catalyst in Organic Synthesis Reactions

Salts of this compound, such as its lithium and sodium derivatives, are utilized as catalysts in various organic reactions. Lithium trimethylsilanolate, with the chemical structure (CH₃)₃SiOLi, is a highly reactive organosilicon and organolithium compound. ontosight.ai Its reactivity makes it valuable in chemical syntheses, particularly in the formation of silicon-oxygen bonds and in organometallic chemistry. ontosight.ai It can function as a catalyst or a precursor to catalysts in a range of chemical reactions. ontosight.ai

Similarly, this compound sodium salt ((CH₃)₃SiONa) serves as a catalyst in organic synthesis, especially in the formation of silicon-carbon bonds. ontosight.ai

This compound itself can also be a key component in catalytic systems. For instance, in combination with acetic acid or sodium hydroxide (B78521), it is used in the condensation of alkoxysilanes to produce p-tolylalkoxysilanes. mdpi.com Furthermore, trimethylsilylation, the introduction of a trimethylsilyl (B98337) group, can activate otherwise unreactive groups, with this compound acting as a leaving group in these reactions. researchgate.net This activation allows for subsequent reactions, such as amination, to proceed efficiently. researchgate.net

Enzymatic Catalysis Involving this compound-Protected Alcohols

The use of enzymes in conjunction with this compound-protected compounds is an area of active research. Silyl (B83357) ethers, formed by protecting hydroxyl groups with a trimethylsilyl (TMS) group, are crucial tools in organic synthesis for achieving selective reactions. researchgate.netd-nb.info

Research has explored the potential of lipases to catalyze the enantiospecific turnover of TMS-protected alcohols. researchgate.netd-nb.info While studies have shown that lipases can mediate the hydrolysis and formation of TMS-protected 1-phenylethanol, the reaction appears to be non-specific and independent of the enzyme's active site. d-nb.info This finding suggests that while lipases can be a tool in protecting group chemistry involving silyl ethers, they may not be suitable for achieving kinetic resolution of racemic alcohols through this mechanism. d-nb.info

Other enzymes, such as silicateins, have also been investigated for their ability to catalyze reactions involving organosiloxanes. pnas.orgchemrxiv.org Silicateins have been shown to catalyze the condensation of this compound with alcohols to form silyl ethers. chemrxiv.org Interestingly, these enzymes exhibit a preference for silylating aromatic alcohols over aliphatic ones, a selectivity that contrasts with non-enzymatic methods. pnas.org

Table 1: Examples of Catalytic Applications of this compound and its Derivatives

| Catalyst/Reagent | Reaction Type | Application |

|---|---|---|

| Lithium Trimethylsilanolate | Silicon-Oxygen Bond Formation, Organometallic Chemistry | Catalyst or Catalyst Precursor |

| This compound Sodium Salt | Silicon-Carbon Bond Formation | Catalyst in Organic Synthesis |

| This compound | Condensation | Synthesis of p-tolylalkoxysilanes |

| Trimethylsilylating Agents | Activation via Silylation | Amination of Heterocycles |

Applications in Silicone Production and Derivatization

This compound is a fundamental building block in the production of silicones and the synthesis of various silane (B1218182) derivatives.

As an Intermediate in the Synthesis of Silicones and Silane Derivatives

This compound is a key intermediate in the manufacturing of a wide array of silicone products. innospk.com It is a primary ingredient in the synthesis of silicone polymers, resins, coatings, and adhesives. innospk.com The reactivity of this compound makes it an essential component in many chemical reactions for producing these materials. innospk.com

The production of high-quality silicones with desirable properties such as thermal stability, water repellency, and flexibility relies on the use of this compound. innospk.com It also plays a role in the synthesis of silicone fluids, which find applications as lubricants, hydraulic fluids, and heat transfer fluids. innospk.com

The synthesis of various silane derivatives also involves this compound. For example, it is used in the synthesis of p-tolylalkoxysilanes through condensation reactions. mdpi.com The process can involve reacting alkoxysilanes with an excess of this compound in the presence of a catalyst like acetic acid or by refluxing with sodium hydroxide followed by treatment with trimethylchlorosilane. mdpi.com

The controlled hydrolysis of reactive silane intermediates is a critical aspect of silicone chemistry, and understanding the condensation of silanols like this compound is essential. researchgate.net Methods have been developed to measure the rates of silanol (B1196071) condensation, which is crucial for controlling the properties of the final silicone products. researchgate.net

Biomedical Research Involving this compound Derivatives

Derivatives of this compound are being explored for various biomedical applications, particularly in the field of drug delivery.

Exploration of Derivatives for Drug Delivery Systems

The modification of therapeutic agents with trimethylsilyl (TMS) groups, derived from this compound, is a strategy being investigated for developing prodrugs and enhancing drug delivery. For instance, trimethyl lock (TML) systems, which are based on trimethyl-functionalized structures, are gaining importance for the targeted delivery of therapeutic agents. nih.gov These systems can be designed for the controlled release of active molecules under specific physiological conditions. nih.gov

The concept of using silyl ethers as prodrugs has been proposed for various compounds. researchgate.net For example, a prodrug of the nucleoside analog NUC013 was created by conjugating it with this compound at two positions on the sugar moiety. researchgate.net

The use of tetrazylmethyl (TzMe) protecting groups, which can be removed by isonitriles, has also been explored in the context of drug delivery. rsc.org An intriguing observation in this research was the cleavage of a carbon-silicon bond in (trimethylsilyl)methyl isocyanide, which accelerated the release of the protected molecule. rsc.org This chemistry has potential applications in developing multiplexed release schemes for biomedical research and drug delivery. rsc.org

Furthermore, derivatives of chitosan, a biocompatible polymer, have been investigated as drug carriers. nih.gov While the direct use of this compound in this context is not specified, the broader field of modifying biomaterials with various chemical groups to improve drug delivery is highly relevant. nih.gov

Potential in Tissue Engineering and Biosensor Development

The unique properties of silicon-based compounds have led to their exploration in various biomedical fields. Specifically, derivatives of this compound are showing promise in the areas of tissue engineering and the development of biosensors. ontosight.ai Silane derivatives, for instance, are being investigated for their potential use in drug delivery systems and as components of biocompatible materials for medical implants and devices. ontosight.ai The biocompatibility and non-toxic nature of certain silicon compounds make them attractive for these applications. ontosight.ai

In the realm of tissue engineering, materials derived from or incorporating this compound are being considered for their potential to support cell growth and tissue regeneration. wiseguyreports.comnih.gov For example, degradable nanoparticles made from poly(methyl methacrylate-co-methacrylic acid) have been fabricated for the controlled delivery of growth factors essential for bone regeneration. nih.gov The development of such targeted delivery systems is a key area of research in regenerative medicine. nih.gov

Furthermore, the field of biosensors is benefiting from advancements in silicon-based materials. archivepp.com The development of highly sensitive and specific biosensors is crucial for medical diagnostics, and materials derived from this compound are being explored for their utility in constructing these devices. ontosight.aiarchivepp.com The ability to functionalize surfaces with silanes allows for the creation of specific interfaces that can interact with biological molecules, a key requirement for biosensor technology. aptamergroup.com The optical and electronic properties of silicon-based materials, coupled with their biocompatibility, make them suitable for a range of biosensing applications, from glucose monitoring to the detection of cancer biomarkers. archivepp.com

Investigation as an Antimicrobial Agent

This compound and other related silanols are the subject of ongoing research into their effectiveness as antimicrobial agents. scbt.comacemap.infochemeurope.com Studies have shown that trialkylsilanols can be potent biocides against both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus. researchgate.net In laboratory tests, treatment with silanols resulted in a significant reduction in the number of viable bacteria, by more than eight orders of magnitude. researchgate.net

The antimicrobial efficacy of these compounds is thought to be greater than their carbon-based analogs, such as t-butanol. researchgate.netejbiotechnology.info For instance, toxicological studies have suggested that this compound is approximately three times more potent than t-butanol on an equimolar basis. ejbiotechnology.info The mechanism behind this enhanced antimicrobial activity is not yet fully understood but is an active area of investigation. researchgate.net It is hypothesized that the unique properties of organosilicon compounds contribute to their biocidal effects. researchgate.net

It is important to note that the antimicrobial activity is attributed to the silanols themselves, and not to their condensation products, the disiloxanes. dtic.mil For example, hexamethyldisiloxane (B120664), an impurity found in this compound, showed significantly less antimicrobial effect in testing. dtic.mil The research into silanols as a novel class of antimicrobial agents is promising, especially given that they are considered to be environmentally benign, ultimately degrading to silica (B1680970), carbon dioxide, and water. researchgate.net

Table 1: Antimicrobial Efficacy of a Trialkylsilanol

| Microorganism | Type | Efficacy |

| Escherichia coli | Gram-negative bacterium | >8 log reduction in viable bacteria |

| Staphylococcus aureus | Gram-positive bacterium | >8 log reduction in viable bacteria |

Materials Science and Engineering Applications

Hydrophobic Coating on Silicate (B1173343) Surfaces

This compound is utilized to impart a water-repellent, or hydrophobic, character to silicate surfaces. scbt.comacemap.infochemeurope.comfishersci.beottokemi.com This is achieved through a chemical reaction between the this compound and the silanol groups present on the surface of the substrate. acemap.info The result of this reaction is the attachment of a layer of methyl groups to the surface, which alters its properties from hydrophilic (water-attracting) to hydrophobic. acemap.info

This surface modification has practical applications in various fields. For example, it is the principle behind the product known as "Magic Sand," which is sand that has been coated to repel water. scbt.comchemeurope.com In more advanced applications, these hydrophobic coatings are used in microfluidics to control the flow of liquids in miniaturized devices. smolecule.com

Synthesis of Hybrid Polycarbosilane-Siloxane Dendrimers

This compound plays a role in the synthesis of complex, highly branched macromolecules known as dendrimers. Specifically, it has been used in the creation of hybrid polycarbosilane-siloxane dendrimers. researchgate.netmdpi.comnih.gov In the synthesis process, this compound can be used to create terminal trimethylsilylsiloxane layers on the dendrimer structure. researchgate.netmdpi.com

A study detailed the synthesis of several generations of these hybrid dendrimers, where the final products were characterized by their monodispersity and nearly spherical shape. researchgate.netmdpi.comnih.gov The chemical nature of the terminal groups, which can be derived from this compound, was found to significantly influence the properties of the dendrimer, such as its glass transition temperature. researchgate.netmdpi.comnih.gov

Cleavage Reagent in Polymer Chemistry for Single-Chain Nanoparticles

In the field of polymer chemistry, this compound has been identified as a unique and selective reagent for cleaving stable chemical bonds. researchgate.netcsic.esacs.orgnih.gov Specifically, it is effective in breaking the stable azaylide linkages within robust "Staudinger" single-chain nanoparticles (SCNPs). researchgate.netcsic.esacs.orgnih.gov This allows for the controlled unfolding or disassembly of these nanoparticles, which is a significant capability for applications in areas like nanomedicine and sensing. researchgate.netcsic.esacs.orgnih.gov

The ability of this compound to cleave these otherwise stable bonds makes it a valuable tool for researchers working with SCNPs. researchgate.netcsic.esacs.orgnih.gov The unfolding of these nanoparticles can be triggered on-demand, offering a level of control over the nanoparticle's structure and function. researchgate.netcsic.esacs.orgnih.gov

Table 2: Applications of this compound in Materials Science

| Application Area | Specific Use | Outcome |

| Surface Modification | Hydrophobic coating on silicate surfaces | Creates a water-repellent surface |

| Polymer Synthesis | Synthesis of hybrid polycarbosilane-siloxane dendrimers | Forms terminal groups influencing dendrimer properties |

| Polymer Chemistry | Cleavage reagent for single-chain nanoparticles | Enables controlled unfolding of nanoparticles |

Contributions to Electrolyte Engineering in Energy Storage Systems

The development of next-generation energy storage systems, such as advanced batteries, relies heavily on innovations in electrolyte engineering. rsc.orgmdpi.comnih.gov Electrolytes are crucial components that facilitate the movement of ions between the electrodes of a battery. mit.edu While direct research linking this compound to electrolyte formulations is not prevalent in the provided results, the broader context of electrolyte engineering points to the importance of developing novel materials with specific properties.

Research in this area focuses on creating electrolytes with high ionic conductivity, a wide electrochemical window, and improved safety characteristics. rsc.orgmdpi.com For instance, solid polymer electrolytes and polyeutectic electrolytes are being investigated as safer alternatives to traditional liquid electrolytes. rsc.org These advanced electrolytes aim to enable the use of high-capacity electrodes, such as sodium metal anodes, by addressing issues like dendrite formation. mdpi.com

The engineering of electrolyte systems involves the careful selection and combination of solvents, salts, and additives to achieve the desired performance. mdpi.com While this compound itself is not highlighted as a primary component, the principles of molecular design and functionalization used in its related applications, such as the synthesis of dendrimers, are relevant to the creation of new electrolyte materials. The overarching goal is to develop energy storage systems that are not only high-performing but also cost-effective and reliable for applications like grid-scale storage. mdpi.commit.edu

Role as a Reaction Product in Lithium-Ion Battery Electrolytes

This compound (TMSOH) emerges as a key reaction product within lithium-ion battery (LIB) electrolytes, primarily resulting from the intentional use of organosilicon-based additives. acs.orgfigshare.com These additives, such as tris(trimethylsilyl)phosphate (TMSPa), are introduced into the electrolyte formulation to mitigate the detrimental effects of unavoidable water (H₂O) impurities. acs.orgfigshare.comdiva-portal.org The presence of water in LIBs is known to trigger a cascade of harmful side reactions that degrade battery components and performance. acs.orgdiva-portal.org

Organosilicon additives function as effective scavengers of these water molecules. acs.org The fundamental reaction involves the hydrolysis of the Si-O bonds in the additive molecule by water. acs.org In the case of TMSPa, it reacts with residual H₂O in the carbonate solvent-based electrolyte to yield this compound and phosphoric acid (H₃PO₄) as the main products. acs.orgdiva-portal.org The mechanism proposes that the highly electrophilic trimethylsilyl (TMS) group readily accepts a hydroxide ion (OH⁻), leading to the formation of TMSOH. acs.org This scavenging action is crucial as it preempts the participation of water in more damaging reactions, such as the reduction of H₂O at the anode, which produces hydrogen gas (H₂) and lithium hydroxide (LiOH), or the subsequent ring-opening of cyclic carbonate solvents like ethylene (B1197577) carbonate (EC) catalyzed by LiOH. acs.org

The formation of this compound is therefore a direct consequence of a strategy to enhance electrolyte stability. By converting reactive water molecules into the less immediately harmful TMSOH, these additives help preserve the integrity of the electrolyte and electrode surfaces. acs.orgdiva-portal.org

Implications for Battery Performance and Stability

At room temperature, this compound can react with remaining unreacted TMSPa to form hexamethyldisiloxane. acs.orgdiva-portal.org A more significant reaction, however, occurs at elevated temperatures. At temperatures of 80°C and above, TMSOH can act as a nucleophile and induce the ring-opening of the ethylene carbonate (EC) solvent, a critical component of the electrolyte. acs.orgfigshare.comdiva-portal.org This process forms a derivative of ethylene glycol known as TMS-EG. acs.orgdiva-portal.org This reaction is considered a parasitic side reaction as it consumes the electrolyte solvent. acs.orgdiva-portal.org

Research has shown that the use of additives like tris(trimethylsilyl) phosphite (B83602) (TMSPi) and TMSPa, which lead to the formation of silanol-derived species, results in improved battery performance. acs.org Cells containing these additives exhibit longer cycle life, longer calendar life, and reduced impedance, which is attributed to a slower rate of parasitic side reactions. acs.org Furthermore, trimethylsilyl-containing additives can contribute to the formation of a stable and beneficial cathode-electrolyte interphase (CEI). nih.gov This protective film on the cathode surface suppresses further electrolyte decomposition, thereby enhancing the electrochemical performance and stability of the battery, leading to superior cycle life. nih.gov